3-butyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11,17H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBPBFDYFVMFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Butyl 9h Carbazole
Classical and Established Synthesis Routes for 3-butyl-9H-carbazole
Traditional methods for the butylation of carbazole (B46965) primarily rely on fundamental reactions in organic chemistry, such as Friedel-Crafts alkylation and nucleophilic aromatic substitution. These techniques have long been the bedrock for creating alkyl-substituted carbazoles.
Friedel-Crafts Alkylation Approaches to this compound
Friedel-Crafts alkylation is a quintessential electrophilic aromatic substitution reaction used to attach alkyl groups to aromatic rings. nih.gov In the context of synthesizing butylcarbazoles, this method involves reacting carbazole with a butylating agent, such as a butyl halide (e.g., tert-butyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govossila.com The reaction proceeds by the formation of a butyl carbocation (or a related polarized complex) which then attacks the electron-rich carbazole ring. Electrophilic substitution on carbazole preferentially occurs at the 3- and 6-positions due to the electronic properties of the heterocyclic system. numberanalytics.com
A significant challenge in Friedel-Crafts alkylation is controlling the degree of substitution. The introduction of one electron-donating alkyl group can activate the ring towards further alkylation, often leading to mixtures of mono-, di-, and poly-substituted products. For instance, the reaction of carbazole with tert-butyl chloride can yield 3,6-di-tert-butyl-9H-carbazole as a major product. ossila.comrsc.org The reaction conditions, including the molar ratio of reactants and catalyst, temperature, and reaction time, must be carefully optimized to favor the desired mono-butylated product. nih.gov
Research has detailed the optimization of these conditions for related compounds. For the synthesis of 3,6-di-tert-butylcarbazole (B1356187), one study reported optimal conditions as a 3.5-hour reaction time with a carbazole to 2-chloro-2-methylpropane (B56623) molar ratio of 1:2.5 and a carbazole to anhydrous aluminum chloride molar ratio of 1:1. nih.gov
| Reactants | Catalyst | Solvent | Temperature | Time | Product | Yield | Reference |
| Carbazole, tert-butyl chloride | AlCl₃ | CHCl₃ | 0°C to r.t. | 12 h | 3,6-Di-tert-butyl-9H-carbazole | 40% | rsc.org |
| Carbazole, 2-chloro-2-methylpropane | AlCl₃ | Dichloromethane | 0°C to r.t. | 3 h | 3,6-Di-tert-butylcarbazole | - | nih.gov |
Table 1. Examples of Friedel-Crafts Alkylation for Carbazole Derivatives.
A potential complication with butyl groups other than tert-butyl is the rearrangement of the carbocation intermediate. For example, attempting to use 1-chlorobutane (B31608) to introduce an n-butyl group could lead to the formation of a more stable sec-butyl carbocation, resulting in the incorporation of a sec-butyl group on the carbazole ring.
Nucleophilic Aromatic Substitution Techniques for Carbazole Butylation
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalizing the carbazole ring. smolecule.com This type of reaction typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups, and a strong nucleophile. While less common for simple alkylation of the electron-rich carbazole core, SNAr can be employed under specific conditions. smolecule.comresearchgate.net
For C-alkylation, the reaction could theoretically involve a butyl anion (from an organometallic reagent like butyllithium) attacking a carbazole derivative that has been modified to be more susceptible to nucleophilic attack. However, a more common application of nucleophilic substitution on carbazole is N-alkylation at the 9-position. evitachem.comchemicalbook.com This reaction involves deprotonating the carbazole nitrogen with a base (e.g., sodium hydride, potassium carbonate) to form the carbazolide anion, which then acts as a nucleophile, attacking a butyl halide like 1-iodobutane (B1219991) or butyl bromide to yield 9-butyl-9H-carbazole. evitachem.comchemicalbook.com
While not a direct route to this compound, N-butylation is a crucial step in many multi-step syntheses where the nitrogen is first protected or functionalized before subsequent C-H functionalization at the 3-position. evitachem.com
Advanced and Emerging Synthetic Strategies for this compound and its Analogues
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing functionalized carbazoles. These include photochemical reactions and, most prominently, transition metal-catalyzed cross-coupling reactions, which offer superior control over regioselectivity.
Photochemical Synthesis Routes to Carbazole Derivatives
Photochemical methods utilize light to initiate or facilitate chemical reactions. smolecule.com Some research has explored photochemical routes for the synthesis of carbazole derivatives. smolecule.comresearchgate.net One such strategy involves the light-promoted tandem coupling of nitroarenes with Grignard reagents. For example, a substituted nitroarene can react with a phenyl Grignard reagent under irradiation to form a carbazole structure. While specific examples leading directly to this compound are not extensively documented, the principles demonstrate the potential of photochemistry in this field. These reactions can proceed through intermediates like nitrosoarenes and offer pathways that may not be accessible through traditional thermal methods.
Metal-Catalyzed Coupling Reactions in this compound Synthesis
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and carbazole synthesis is no exception. nih.gov Catalytic systems based on palladium, nickel, copper, and other metals enable the precise formation of C-C bonds, allowing for the regioselective introduction of substituents onto the carbazole core. nih.govchim.itvanderbilt.edu These methods often involve the C-H activation of the carbazole ring or cross-coupling reactions with pre-functionalized carbazoles. chim.itnih.gov
The Suzuki-Miyaura coupling reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. google.com The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. derpharmachemica.comderpharmachemica.com
To synthesize this compound, a Suzuki coupling strategy could be employed in two primary ways:
Reacting 3-bromo-9H-carbazole with n-butylboronic acid.
Reacting a 3-(boronic acid)-9H-carbazole derivative with a butyl halide (e.g., 1-bromobutane).
The first approach is generally more common. The synthesis would start with the regioselective bromination of carbazole to produce 3-bromocarbazole. This intermediate can then be coupled with n-butylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent system. rsc.orgrsc.org This method provides excellent regiocontrol, as the butyl group is introduced specifically at the position of the halogen atom.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
| 3-Iodocarbazole derivative | Anisole boronic acid derivative | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 3-Anisole-carbazole derivative | - | rsc.org |
| 3-Bromo-N-protected carbazole | 4-Methyl phenylboronic acid | Pd-Cu@rGO | K₂CO₃ | EtOH+H₂O | 3-(p-tolyl)-N-protected carbazole | 92% | rsc.org |
Table 2. Examples of Suzuki Coupling Reactions for the Synthesis of 3-Substituted Carbazole Derivatives.
The versatility of the Suzuki reaction allows for the introduction of a wide array of functional groups, making it a cornerstone of modern strategies for synthesizing complex carbazole derivatives for various applications. bohrium.com
Ullmann Coupling Reactions
The Ullmann condensation is a cornerstone in the synthesis of N-arylcarbazoles, and its application extends to derivatives like this compound. This copper-catalyzed reaction typically involves the coupling of an amine, such as this compound, with an aryl halide. Research has demonstrated the efficacy of this method for creating C-N bonds, which are fundamental to the structure of many functional organic materials. For instance, the reaction of 3-bromo-9-octylcarbazole with various anilines can be achieved using a copper(I) iodide catalyst in the presence of a base like potassium carbonate (K2CO3) and a ligand such as 1,10-phenanthroline, yielding arylamine-substituted carbazoles. While this example highlights a bromo-carbazole derivative, the underlying principle is directly applicable to the N-arylation of this compound itself.
Modern advancements have introduced more efficient catalytic systems. For example, a nano-CuI/SiO2-supported catalyst has been developed for the N-arylation of carbazoles with aryl halides, proceeding efficiently in dimethyl sulfoxide (B87167) (DMSO) with potassium hydroxide (B78521) (KOH) as the base. This system offers advantages such as recyclability of the catalyst and high yields, making it a significant methodological advancement.
Buchwald-Hartwig Coupling Reactions
The Buchwald-Hartwig amination represents a powerful palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds, often providing a milder and more general alternative to the Ullmann reaction. This reaction is instrumental in the synthesis of N-aryl and N-alkyl derivatives of carbazoles, including this compound. The versatility of this reaction allows for the coupling of carbazoles with a wide array of aryl and heteroaryl halides and triflates.
For example, the coupling of carbazole with aryl bromides can be effectively catalyzed by palladium complexes supported by bulky, electron-rich phosphine (B1218219) ligands. A study on the synthesis of N-arylcarbazoles utilized a Pd(OAc)2 catalyst with 2-(dicyclohexylphosphino)biphenyl (B1301957) as the ligand and sodium tert-butoxide (NaOtBu) as the base in toluene. This system achieved high yields for the arylation of carbazole, a reaction pathway that is directly relevant for the functionalization of this compound at the nitrogen position. The choice of ligand and base is critical for the reaction's success, influencing both the rate and the scope of the transformation.
Multicomponent Reaction Systems for Carbazole Functionalization
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. For carbazole systems, MCRs can rapidly generate diverse libraries of functionalized derivatives.
One notable example is an iron-catalyzed, three-component, double-annulation cascade reaction between 2-alkynylbiaryls, nitriles, and Grignard reagents, which produces highly substituted carbazoles. While not starting from a pre-formed carbazole ring, this methodology provides a convergent approach to complex carbazole scaffolds. Another strategy involves the palladium-catalyzed three-component reaction of N-(2-iodophenyl) anilines, alkynes, and carbon monoxide to construct the carbazole framework. These examples underscore the power of MCRs to build the carbazole core itself with a high degree of substitution in a single step.
Oxidative Substitution Reactions on this compound Scaffolds
Oxidative substitution reactions provide a direct method for introducing functional groups onto the carbazole ring system, often without the need for pre-functionalized starting materials. These reactions typically involve an oxidant to generate a reactive intermediate, which then couples with a nucleophile.
A prominent example is the oxidative C-H/N-H annulation of N-aryl-2-aminobiphenyls to form carbazoles, catalyzed by rhodium(III) complexes. This intramolecular reaction proceeds via C-H and N-H bond activation. For pre-formed carbazoles like this compound, oxidative coupling can be used to introduce substituents at specific positions. For instance, iron(III) chloride (FeCl3) has been used as an oxidant for the polymerization of carbazoles through oxidative coupling at the 3 and 6 positions, demonstrating a method for direct C-C bond formation on the carbazole core.
Methodological Advancements for Enhanced Synthesis Efficiency and Yield
Significant progress has been made in refining synthetic protocols to improve the efficiency and yield of carbazole functionalization. The development of advanced catalytic systems is at the forefront of these improvements. As mentioned, the use of supported nanocatalysts, such as nano-CuI/SiO2 for Ullmann couplings, not only enhances yields but also simplifies product purification and allows for catalyst recycling, contributing to greener and more cost-effective synthetic processes.
Regioselective Functionalization and Derivatization Strategies of this compound
The carbazole nucleus has multiple positions available for functionalization (N-9, C-1, C-2, C-3, C-4, and their symmetric counterparts). Achieving regioselectivity—the ability to functionalize a specific position—is crucial for synthesizing materials with desired properties. The presence of the butyl group at the C-3 position in this compound inherently directs subsequent substitutions.
The electronic properties of the carbazole ring, with its electron-rich nature, favor electrophilic substitution, typically at the C-3, C-6, and N-9 positions. The existing C-3 butyl group can sterically hinder reactions at the adjacent C-2 and C-4 positions while electronically activating the C-6 and C-1 positions for further electrophilic attack.
Alkylation at the 9H-Nitrogen Position of Carbazole
The alkylation of the nitrogen atom (N-9) is one of the most common and important functionalization strategies for carbazoles, as it modulates their electronic properties and solubility. This reaction is typically achieved by deprotonating the N-H bond with a base, followed by nucleophilic attack on an alkyl halide.
A standard procedure involves treating this compound with a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Subsequently, an alkylating agent, such as an alkyl bromide or iodide, is added to introduce the desired alkyl chain at the N-9 position. The reaction conditions can be tailored to accommodate a wide variety of alkyl groups, from simple methyl and ethyl chains to more complex functionalized moieties.
Below is a table summarizing typical conditions for this transformation.
| Reactant | Base | Alkylating Agent | Solvent | Typical Yield |
| This compound | K2CO3 | 1-bromooctane | DMF | High |
| This compound | NaH | Ethyl bromide | THF | >90% |
| This compound | KOH | Benzyl chloride | Acetone | High |
This N-alkylation is a foundational step for creating a vast array of carbazole-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, by tuning the compound's physical and electronic characteristics.
Formylation Reactions on the Carbazole Ring System
The introduction of an aldehyde (formyl) group onto the carbazole framework is a key synthetic step, providing a reactive handle for further molecular elaboration. For N-alkylated carbazoles like 9-butyl-9H-carbazole, electrophilic substitution reactions such as formylation preferentially occur at the electron-rich 3- and 6-positions. Two common methods for this transformation are the Vilsmeier-Haack reaction and the Duff reaction. asianpubs.org
The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is an effective method for the formylation of 9-butyl-9H-carbazole. asianpubs.orgevitachem.com This process typically yields a mixture of the mono-substituted product, 9-butyl-9H-carbazole-3-carbaldehyde, and the di-substituted product, 9-butyl-9H-carbazole-3,6-dicarbaldehyde. asianpubs.orgasianpubs.org The reaction conditions, including stoichiometry and temperature, can be controlled to influence the product distribution. evitachem.com Microwave-assisted Vilsmeier-Haack formylation has also been explored, demonstrating that using three equivalents of the formylating reagent can lead to high yields of the mono-aldehyde. proquest.com
Alternatively, the Duff reaction offers another route to formylation. This method involves treating 9-butyl-9H-carbazole with hexamethylenetetramine (HMTA) in the presence of an acid like trifluoroacetic acid (TFA). asianpubs.orgresearchgate.net While this reaction also yields the 3-formyl and 3,6-diformyl products, it has been reported to suffer from lower yields compared to the Vilsmeier-Haack approach. asianpubs.orgresearchgate.net
Table 1: Comparison of Formylation Methods for 9-butyl-9H-carbazole
| Reaction | Reagents | Products | Notes | Citations |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 9-butyl-9H-carbazole-3-carbaldehyde, 9-butyl-9H-carbazole-3,6-dicarbaldehyde | Generally higher yield; considered a more effective methodology. | asianpubs.orgevitachem.comasianpubs.org |
| Duff Reaction | HMTA, TFA | 9-butyl-9H-carbazole-3-carbaldehyde, 9-butyl-9H-carbazole-3,6-dicarbaldehyde | Reported to have low yields. | asianpubs.orgasianpubs.orgresearchgate.net |
| Microwave-Assisted Vilsmeier-Haack | Vilsmeier's Reagent | 9-(4-(1H-azol-1-yl)butyl)-9H-carbazole-3-carbaldehyde | Optimized conditions (3 eq. of reagent) can produce high yields (82-88%) of mono-aldehyde. | proquest.com |
Condensation Reactions with this compound Intermediates
The aldehyde functional group in 9-butyl-9H-carbazole-3-carbaldehyde and its 3,6-dicarbaldehyde analogue serves as an excellent electrophile for condensation reactions. These reactions are pivotal for extending the conjugation of the carbazole system and for synthesizing target molecules such as dyes and functional materials. researchgate.net
A notable example is the Knoevenagel-type condensation of the formylated carbazole intermediates with active methylene (B1212753) compounds. Research has shown that both 9-butyl-9H-carbazole-3-carbaldehyde and 9-butyl-9H-carbazole-3,6-dicarbaldehyde can be reacted with cyanoacetic acid. asianpubs.orgasianpubs.orgresearchgate.net When conducted in the presence of a mild base catalyst such as ammonium (B1175870) acetate, this reaction leads to the formation of novel cyanoacrylic acid derivatives. asianpubs.orgresearchgate.netresearchgate.net These products, specifically 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid and its di-acid counterpart, are of interest as organic dyes. researchgate.net
Another class of condensation reactions involves the formation of hydrazones. The 9-butyl-9H-carbazole-3,6-dicarbaldehyde intermediate has been reacted with p-toluic acid hydrazide and p-chloro-benzoic acid hydrazide to synthesize carbazole-hydrazide compounds, which are precursors to 1,3,4-oxadiazole-carbazole derivatives. core.ac.uk
Table 2: Examples of Condensation Reactions with Formylated 9-butyl-9H-carbazole
| Carbazole Intermediate | Reagent | Catalyst | Product | Citations |
|---|---|---|---|---|
| 9-butyl-9H-carbazole-3-carbaldehyde | Cyanoacetic acid | Ammonium acetate | 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid | asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net |
| 9-butyl-9H-carbazole-3,6-dicarbaldehyde | Cyanoacetic acid | Ammonium acetate | 3,6-bis[2-cyano-2-carboxyethenyl]-9-butyl-9H-carbazole | asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net |
| 9-butyl-9H-carbazole-3,6-dicarbaldehyde | p-toluic acid hydrazide | Acetic acid | N',N'''-((1E,1'E)-(9-butyl-9H-carbazole-3,6-diyl)bis(methaneylylidene))bis(4-methylbenzohydrazide) | core.ac.uk |
Introduction of Diverse Substituents onto the Carbazole Framework
Beyond formylation, the 9-butyl-9H-carbazole scaffold can be functionalized with a wide range of substituents using various synthetic strategies. These modifications are crucial for fine-tuning the material's properties.
Nitration: Direct electrophilic nitration can introduce a nitro group onto the carbazole ring. The synthesis of 9-butyl-3-nitro-9H-carbazole has been reported, demonstrating the feasibility of this substitution. iucr.org
Halogenation and Coupling Reactions: Halogenated carbazoles are versatile intermediates for cross-coupling reactions. For instance, brominated derivatives can be prepared and subsequently used in Ullmann or Suzuki coupling reactions to introduce aryl, silyl (B83357), or other complex moieties. iyte.edu.tr The Ullmann coupling reaction has been used to link 3,6-di-tert-butyl-9H-carbazole with bis(4-bromophenyl)(diphenyl)silane. iyte.edu.tr Similarly, fullerene derivatives have been successfully attached to the 3- and 6-positions of the 9-butyl-9H-carbazole core to create novel materials for organic photovoltaics. rsc.org
Alkylation: Friedel-Crafts alkylation is a standard method to introduce alkyl groups, such as tert-butyl groups, onto the carbazole ring. iyte.edu.tr These bulky groups are often added to enhance solubility and influence molecular packing, which can improve the performance of materials in organic light-emitting diodes (OLEDs). aip.org
These examples highlight the synthetic versatility of the 9-butyl-9H-carbazole core, which allows for the systematic introduction of a variety of functional groups to tailor its properties for specific advanced applications.
Table 3: Methods for Introducing Diverse Substituents on Carbazole Frameworks
| Reaction Type | Reagents/Catalyst | Substituent Introduced | Position | Starting Material Example | Citations |
|---|---|---|---|---|---|
| Nitration | Not specified | Nitro (-NO₂) | 3 | 9-butyl-9H-carbazole | iucr.org |
| Ullmann Coupling | Bis(4-bromophenyl)(diphenyl)silane | Silylphenyl group | 9 | 3,6-di-tert-butyl-9H-carbazole | iyte.edu.tr |
| Fullerene Addition | Not specified | C₆₁-butyric acid methyl ester | 3, 6 | 9-butyl-9H-carbazole | rsc.org |
| Friedel-Crafts Alkylation | tert-butyl chloride, AlCl₃ | tert-butyl | 3, 6 | 9H-carbazole | iyte.edu.tr |
| Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) | 1, 8 | 3,6-di-tert-butyl-9-methyl-9H-carbazole |
Spectroscopic and Structural Elucidation Studies of 3 Butyl 9h Carbazole and Its Derivatives
Advanced Spectroscopic Characterization Techniques Applied to 3-butyl-9H-carbazole
A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation and characterization of the photophysical properties of carbazole (B46965) derivatives. These methods provide a comprehensive understanding of the molecule's electronic transitions, vibrational modes, and the precise arrangement of its atoms.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides critical information about the electronic structure and excited-state properties of carbazole derivatives.
Carbazole derivatives are known for their strong fluorescence. The photophysical properties of these compounds, including their absorption and emission maxima, are influenced by the nature and position of substituents on the carbazole ring. For instance, carbazole derivatives have been reported to exhibit high fluorescence quantum yields, in some cases ranging from 0.88 to 1.00. researchgate.net The introduction of substituents can tune the emission color, with some derivatives showing fluorescence in the 400-600 nm range. researchgate.net
The photoluminescence quantum yield (PLQY) is a critical parameter for materials used in applications such as organic light-emitting diodes (OLEDs). The PLQY of carbazole derivatives can be significantly influenced by their purity and the presence of different substituents. acs.org For example, two novel 2-(N-hexylcarbazol-3'-yl)-4/5-formylpyridine compounds exhibited quantum yields of 5.4% and 97.4%, highlighting the substantial impact of the substituent's position. beilstein-journals.org
Table 1: Representative Photophysical Data for Substituted Carbazole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine | --- | 561 | 0.054 | Dichloromethane |
| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine | --- | 482 | 0.974 | Dichloromethane |
This table presents representative data from various carbazole derivatives to illustrate the range of photophysical properties.
The polarity of the solvent can significantly affect the absorption and emission spectra of carbazole derivatives, a phenomenon known as solvatochromism. Generally, a red shift (bathochromic shift) in the emission maximum is observed with increasing solvent polarity. nih.gov This is attributed to the stabilization of the excited state in more polar environments. spiedigitallibrary.org For some carbazole-based donor-acceptor compounds, a negative solvatochromic shift in the absorption spectra has been observed, indicating a larger dipole moment in the ground state compared to the excited state. acs.org The fluorescence spectra of these compounds can exhibit both positive and negative solvatochromism, suggesting the occurrence of intramolecular charge transfer (ICT). acs.orgiyte.edu.tr The intrinsic ICT characteristic of certain carbazole derivatives leads to a prominent solvatochromic effect, with the emission color tuning from blue in nonpolar solvents to orange-red in polar solvents. rsc.orgresearchgate.net
Photophysical Properties and Quantum Yield Determinations
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Structural Insights
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a carbazole derivative provides a unique fingerprint based on its vibrational modes. For 3,6-di-tert-butylcarbazole (B1356187), characteristic IR absorption peaks are observed around 3450 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (five-membered heterocyclic ring), and 1390 cm⁻¹ (tert-butyl group). nih.gov The aromatic C-H stretching vibrations are typically observed around 3051 cm⁻¹. researchgate.net These characteristic peaks help in confirming the presence of the carbazole core and the attached alkyl substituents.
Table 2: Characteristic Infrared Absorption Frequencies for Carbazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3450 |
| Aromatic C-H Stretch | ~3051 |
| C=C Aromatic Stretch | 1600-1620 |
| C-N Stretch | 1227-1258 |
This table compiles typical IR frequencies for functional groups found in carbazole derivatives. nih.govresearchgate.netuobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For substituted carbazoles, the chemical shifts in the NMR spectra are influenced by the nature and position of the substituents. researchgate.net In the ¹H NMR spectrum of 3,6-di-tert-butyl-9H-carbazole, the aromatic protons appear as singlets and doublets in the range of δ 7.32-8.07 ppm, while the protons of the tert-butyl groups appear as a singlet around δ 1.45 ppm. echemi.com The N-H proton typically gives a singlet at around δ 7.84 ppm. echemi.com
The ¹³C NMR spectrum of 3,6-di-tert-butyl-9H-carbazole shows signals for the aromatic carbons in the range of δ 116.1-143.2 ppm. echemi.com The carbon atoms of the tert-butyl groups resonate at a much higher field.
Table 3: Representative ¹H and ¹³C NMR Data for Substituted Carbazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3,6-di-tert-butyl-9H-carbazole | 8.07 (s, 2H), 7.84 (s, 1H, NH), 7.46 (d, 2H), 7.32 (d, 2H), 1.45 (s, 18H, -CH₃) | 143.2, 138.0, 123.5, 123.3, 116.1, 34.4, 31.6 |
This table provides examples of NMR data for representative carbazole derivatives. echemi.combeilstein-journals.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For carbazole derivatives, techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.gov The mass spectrum of a carbazole derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.net The fragmentation pattern can provide valuable clues about the stability of different parts of the molecule and the nature of the substituents. mdpi.com For instance, in the mass spectrum of a carbazole derivative with an N-hydroxyethyl group, fragment ions corresponding to the loss of specific groups can be observed, aiding in the structural confirmation. researchgate.net
X-ray Crystallographic Analysis of this compound and its Analogues
X-ray diffraction studies on analogues such as 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole and 9-butyl-3-nitro-9H-carbazole confirm the atomic connectivity and provide precise measurements of bond lengths and angles. nih.goviucr.org In these structures, the carbazole moiety consists of a central five-membered nitrogen-containing ring fused to two benzene (B151609) rings. The nitrogen atom is typically sp² hybridized, as evidenced by the sum of the angles around it being close to 360°. researchgate.net
For instance, in the crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the molecule resides on a crystallographic twofold axis that passes through the central C-C bond connecting the two carbazole units. nih.govnih.gov The bond distance of this central C-C bond is 1.488 (3) Å, which is characteristic of a single bond. nih.gov The carbazole ring system itself is nearly planar. nih.goviucr.org
In the case of 9-butyl-3-nitro-9H-carbazole, the carbazole ring system also maintains its planarity with a root-mean-square deviation of 0.01 Å. iucr.org The butyl group attached to the nitrogen atom typically adopts an extended conformation and is oriented nearly perpendicular to the plane of the carbazole ring system. iucr.org This perpendicular orientation is a common feature in N-substituted carbazoles, influenced by steric factors.
The following table summarizes key crystallographic data for an analogue, 9-butyl-3-(1,2,2)-tricyanovinyl-9H-carbazole, which provides insight into the expected parameters for similar carbazole derivatives.
| Parameter | Value |
|---|---|
| Empirical formula | C21H16N4 |
| Formula weight | 324.38 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P 21/c |
| Unit cell dimensions | a = 8.7842(7) Å, α = 90° b = 24.486(2) Å, β = 110.652(3)° c = 8.1096(8) Å, γ = 90° |
In the crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the crystal packing is stabilized exclusively by C-H···π interactions, which form a chain-like arrangement. nih.govnih.gov Specifically, a hydrogen atom from a butyl group (H15B) is located 2.98 Å from the centroid of a phenyl ring of an adjacent molecule, with a C15—H15B···centroid angle of 148°. nih.gov
Other carbazole derivatives also exhibit a range of intermolecular forces. For example, in some structures, C-H···O hydrogen bonds and π-π interactions contribute to the stability of the crystal lattice. nih.gov In the crystal of 9-butyl-3-nitro-9H-carbazole, inversion-related molecules stack along the a-axis and are linked by offset π–π interactions, with the shortest intercentroid distance being 3.773 (1) Å. iucr.org The presence of bulky substituents like tert-butyl groups can sterically hinder close π-π stacking, leading to a greater prevalence of C-H···π interactions. vulcanchem.com
The table below details the C-H···π interaction geometry found in the crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C15—H15B···Cg | - | 2.98 | 3.838 (2) | 148 |
Cg = centroid of the phenyl ring (C7-C12)
The carbazole ring system is generally found to be nearly planar. nih.govnih.gov However, minor deviations from planarity can occur. In 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the carbazole ring system is almost planar, with a maximum deviation of 0.041 (1) Å for one of the ring-junction carbon atoms. nih.gov Similarly, in 9-(4-methoxyphenyl)-9H-carbazole, the carbazole moiety is essentially planar, with a root-mean-square deviation of 0.020 Å. iucr.org
Density functional theory (DFT) calculations on unsubstituted 9H-carbazole predict a completely planar conformation for the isolated molecule. nih.gov The slight non-planarity observed in the solid-state structures of its derivatives is therefore attributed to crystal packing forces. nih.gov The dihedral angle between the two outer benzene rings of the carbazole core is typically small, for example, 1.73 (12)° in 9-(4-methoxyphenyl)-9H-carbazole. iucr.org
The conformation of the substituent groups is also a key structural feature. The butyl group, being flexible, can adopt various conformations. In the crystal structure of 9-butyl-3-nitro-9H-carbazole, the n-butyl substituent has an extended conformation. iucr.org The orientation of substituents relative to the carbazole plane is also of interest. In 9-(4-methoxyphenyl)-9H-carbazole, the methoxy-substituted phenyl ring is twisted with respect to the carbazole plane by a dihedral angle of 56.78 (8)°. iucr.org
The following table presents data on the planarity of the carbazole ring in different analogues.
| Compound | Maximum Deviation from Planarity (Å) | Reference |
|---|---|---|
| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | 0.041 (1) | nih.gov |
| 9-(4-methoxyphenyl)-9H-carbazole | 0.020 (r.m.s. deviation) | iucr.org |
| 9-butyl-3-nitro-9H-carbazole | 0.01 (r.m.s. deviation) | iucr.org |
| 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole | 0.026 (4) | researchgate.net |
Computational and Theoretical Investigations of 3 Butyl 9h Carbazole
Electronic Structure and Property Predictions using Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the electronic characteristics of carbazole (B46965) derivatives. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of properties from the ground state to excited states.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state electronic structure and properties of molecules. For carbazole derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d), are employed to determine key electronic parameters. rsc.orgpsu.eduespublisher.com These calculations can predict ionization potentials and electron-hole reorganization energies.
In studies of related carbazole derivatives, DFT is used to understand the fundamental physical properties at the molecular level. psu.edu For instance, research on carbazole-based systems uses DFT to optimize ground-state geometries as a precursor to more complex calculations. psu.edupku.edu.cn These foundational calculations are crucial for understanding the molecule's stability and reactivity.
To investigate the properties of excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. psu.edu This approach is used to calculate the energies of low-lying singlet and triplet excited states based on the optimized ground-state geometry. psu.edu TD-DFT allows for the simulation of electronic absorption spectra by calculating vertical electronic excitations. rsc.orgnih.gov For example, in studies of similar carbazole compounds, TD-DFT calculations have been used to describe the maxima in observed electronic spectra, both in the gas phase and in solution. nih.gov These calculations are vital for understanding the photophysical behavior of the molecule, which is key to its application in areas like organic electronics.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO levels constitutes the electronic energy gap (Eg).
For carbazole derivatives, the HOMO is typically localized on the electron-donating carbazole unit, while the LUMO's location depends on the other substituents in the molecule. psu.edubeilstein-journals.orgacs.org In many donor-acceptor systems involving carbazole, the low-energy absorption bands are attributed to intramolecular charge transfer (ICT) transitions from the carbazole donor to an acceptor moiety. semanticscholar.org
DFT calculations are routinely used to determine the HOMO and LUMO energy levels. For example, in a series of carbazole/sulfone derivatives, the HOMO levels were calculated to be between -5.36 and -5.44 eV. psu.edu The spatial distribution of these orbitals, often visualized using GaussView, provides insight into charge separation and potential charge transfer pathways upon excitation. psu.eduacs.org
Table 1: Representative Frontier Orbital Energies for Carbazole Derivatives
| Compound Family | HOMO (eV) | LUMO (eV) | Source |
|---|---|---|---|
| Carbazole/Sulfone Derivatives | -5.36 to -5.44 | -2.07 to -1.70 | psu.edu |
| Carbazole-Pyrimidine Derivatives | -5.50 to -5.70 | -1.38 to -2.15 | beilstein-journals.org |
| 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi) | 6.0 | 2.5 | ossila.com |
This table presents data for related carbazole compounds to illustrate typical values obtained through computational methods.
The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a crucial parameter for materials used in optoelectronics, particularly for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing the device's efficiency. ktu.edursc.org
TD-DFT calculations are employed to predict the ΔEST of molecules based on their optimized ground state geometries. psu.edu For example, in a study on bis[4-(3,6-di-tert-butylcarbazole)phenyl]sulfone, the relatively large calculated ΔEST of 0.32 eV was used to explain the efficiency roll-off observed in OLED devices at high current densities. ossila.com Theoretical studies focus on designing molecules with specific donor and acceptor units to minimize this gap and promote TADF. rsc.org
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Transitions
Molecular Modeling and Simulation of 3-butyl-9H-carbazole Systems
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing insights into their three-dimensional structure and dynamic properties.
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. msu.edu This is typically performed using DFT methods, and the resulting bond lengths and angles can be compared with experimental data from techniques like X-ray crystallography, where available. nih.govresearchgate.net For many carbazole derivatives, the carbazole ring system is found to be nearly planar. researchgate.net However, steric hindrance from bulky substituents can cause significant twisting between the carbazole core and attached groups. nih.govbeilstein-journals.org
Following geometry optimization, vibrational frequency calculations are often performed. msu.edufaccts.de These calculations serve two main purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.netspectroscopyonline.com The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of observed spectral bands. nih.govresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-di-tert-butyl-9H-carbazole |
| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole |
| 9-Butyl-9H-carbazole |
| 9-(4-Bromobutyl)-9H-carbazole |
| 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-butyl-10H-phenothiazine-3-carbaldehyde |
| 1,8-dibromo-3,6-di-tert-butyl-9H-carbazole |
| 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole |
| Bis[4-(3,6-di-tert-butylcarbazole)phenyl]sulfone |
| 9-benzyl-3,6-diiodo-9H-carbazole |
| 9-p-tolyl-9H-carbazole-3-carbaldehyde |
Assessment of Polarizability and First-Order Hyperpolarizabilities for Nonlinear Optics
No dedicated computational studies detailing the polarizability (α) and first-order hyperpolarizability (β) of This compound for nonlinear optical applications were found. This information is crucial for evaluating a molecule's potential in materials for applications like second-harmonic generation, but such analysis for this specific compound is not available in the reviewed literature.
In Silico Studies of Biological Interactions: Molecular Docking and ADME Predictions for Mechanistic Understanding
There is no available research data from molecular docking studies of This compound with any specific biological targets. Furthermore, predictive computational assessments of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties have not been published. Consequently, an in-silico-based understanding of its potential biological interactions and pharmacokinetic profile is not possible at this time.
Mechanistic Elucidation of Chemical Reactions Involving this compound
Computational studies elucidating the mechanisms of chemical reactions where This compound acts as a reactant are not found in the available literature. While general mechanisms for the formation of the carbazole ring system have been studied computationally, specific theoretical analyses of reactions involving the pre-formed This compound molecule, such as its reactivity, transition states, and energy profiles in subsequent chemical transformations, have not been reported.
Development and Research Applications of 3 Butyl 9h Carbazole Based Materials
Organic Electronic and Optoelectronic Materials Derived from 3-butyl-9H-carbazole
The versatility of the this compound moiety has led to its incorporation into a diverse array of organic electronic and optoelectronic materials. Its derivatives have been explored as hole-transporting materials, host materials for emitters in organic light-emitting diodes (OLEDs), active components in organic field-effect transistors (OFETs), and as sensitizers in organic photovoltaics and dye-sensitized solar cells. The butyl group at the 9-position of the carbazole (B46965) enhances the solubility and morphological stability of these materials, facilitating their integration into various device architectures.
Research on Hole-Transporting Materials (HTMs) from Carbazole Scaffolds
Carbazole derivatives are widely recognized for their excellent hole-transporting properties, a critical function in many organic electronic devices. researchgate.netmdpi.com The electron-rich carbazole core facilitates the movement of positive charge carriers (holes). The introduction of a butyl group at the 9-position, creating 9-butyl-9H-carbazole, is a common strategy to improve the material's processability without significantly altering its favorable electronic characteristics. researchgate.net
Research has shown that the linkage topology in oligocarbazoles plays a crucial role in their electronic properties. For instance, 3,(6),9′-linked oligocarbazoles have demonstrated suppressed electronic coupling between monomeric units, leading to localized excitations and only a small reduction in triplet energies compared to the carbazole monomer. researchgate.net This is advantageous for creating morphologically stable molecules with high triplet energies, which are essential for efficient blue phosphorescent OLEDs. researchgate.net Furthermore, the incorporation of bulky substituents like tert-butyl groups at the 3 and 6 positions of the carbazole ring can increase the glass transition temperature (Tg), enhancing the thermal stability of the resulting materials. sigmaaldrich.com
The development of carbazole-based polymers has also been a significant area of research. These polymers often exhibit excellent hole-transporting capabilities and good thermal stability, making them suitable for use as hole-transporting layers in various electronic devices. smolecule.com
Applications in Organic Light-Emitting Diodes (OLEDs)
The unique properties of this compound and its derivatives make them highly suitable for various roles within OLEDs, contributing to enhanced device performance.
In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse a guest emitter, preventing concentration quenching and facilitating efficient energy transfer. Carbazole derivatives, including those based on this compound, are excellent candidates for host materials due to their high triplet energy and good hole-transporting abilities. researchgate.netmdpi.com The high triplet energy is crucial for efficiently confining the triplet excitons of the phosphorescent dopant, particularly for blue emitters.
For instance, host materials incorporating 3,6-di-tert-butylcarbazole (B1356187) have been synthesized and shown to have high glass transition temperatures, which contributes to the morphological stability and longevity of the OLED device. sigmaaldrich.com Research on 3,(6),9′-linked oligocarbazoles has yielded host materials that lead to blue PhOLEDs with impressive efficiencies, reaching up to 15% external quantum efficiency (EQE), 31 cd/A, and 28 lm/W. researchgate.net Furthermore, bipolar host materials, which possess both hole- and electron-transporting capabilities, have been developed using carbazole derivatives to create a more balanced charge injection and recombination within the emissive layer, leading to improved efficiency and stability. aip.org
The performance of OLEDs utilizing carbazole-based hosts is often evaluated by key metrics such as external quantum efficiency (EQE), current efficiency, and power efficiency. The table below summarizes the performance of some OLEDs employing carbazole-derivative host materials.
| Host Material Derivative | Dopant | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| DCzPm-based | Green Phosphor | 17.2 | - | - |
| C23-based | FCNIrpic (Deep Blue) | 24.3 | - | - |
| C2-based | FIrpic (Blue) | 9.4 | 21.4 | 21.7 |
| C2-based | Ir(ppy)₃ (Green) | 11.4 | 39.9 | 41.8 |
| CzPy2TCz-based | t4CzIPN (Green TADF) | 23.81 | 80.2 | - |
| CzPy3TCz-based | t4CzIPN (Green TADF) | 20.27 | 70.1 | - |
Data compiled from multiple research sources. doi.orgresearchgate.net
Beyond their role as hosts, derivatives of this compound are also developed as emitters themselves, particularly for blue light emission. The strategy often involves creating donor-acceptor molecules where the carbazole moiety acts as the electron donor. For instance, deep-blue thermally activated delayed fluorescence (TADF) emitters have been synthesized using bulky aryl-annulated [3,2-a] carbazole donors, which include a 9-(3,6-di-tert-butyl-9H-carbazol-9-yl) unit. acs.org These materials have demonstrated high external quantum efficiencies, with one such emitter achieving 17.8% in a solution-processed OLED with deep-blue emission. acs.org
The introduction of tert-butyl groups on the carbazole unit has been shown to be an effective strategy for developing efficient blue TADF emitters. aip.org These bulky groups can help to control the molecular packing and reduce intermolecular interactions, leading to improved photoluminescence quantum yields. In one study, a TADF emitter with two 3,6-di-tert-butyl-9H-carbazole donors exhibited deep-blue emission with CIE coordinates of (0.16, 0.06) and a high EQE of 10.9%. aip.org Another example is a deep-blue TADF-OLED that achieved a maximum EQE of 9.37% with an emission peak at 455 nm. bohrium.com
Bilayer OLEDs incorporating derivatives of 3,6-di-tert-butylcarbazole as emitters have also demonstrated deep-blue electroluminescence. rsc.org The development of such materials is crucial for achieving full-color displays and high-quality white lighting.
Role as Host Materials for Improved Device Efficiency and Stability
Potential in Organic Field-Effect Transistors (OFETs)
The semiconducting properties of this compound derivatives make them promising candidates for the active layer in organic field-effect transistors (OFETs). smolecule.com OFETs are key components in flexible electronics, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.
Integration into Organic Photovoltaics and Dye-Sensitized Solar Cells
In the realm of solar energy conversion, this compound derivatives have been utilized in both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). mdpi.com In these devices, the carbazole moiety typically functions as an electron donor due to its electron-rich nature. mdpi.com
In DSSCs, organic dyes are used as sensitizers to absorb light and inject electrons into a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). Carbazole-based dyes have been extensively studied for this purpose. bohrium.com For example, a new organic dye, 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (CA), was synthesized from 9-butyl-9H-carbazole. researchgate.net The energy band gap of this dye was determined to be 5.2 eV. researchgate.net Another study reported a DSSC based on a carbazole-containing dye that, despite having a narrow absorption range, demonstrated the potential for efficient electron injection. nih.gov
The molecular structure of the dye is critical for the performance of the DSSC. The introduction of a 4-tert-butylphenyl fragment into the carbazole structure has been shown to provide steric hindrance, which can suppress intermolecular aggregation and improve device efficiency. nih.gov The table below presents the performance of some DSSCs utilizing carbazole-based dyes.
| Carbazole-Based Dye | Power Conversion Efficiency (η) (%) | Open Circuit Voltage (VOC) (mV) | Short Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) |
| Dye with 9-(4-tert-butylphenyl)-9H-carbazole fragment | - | - | - | - |
| Carbazole-containing dye 1 | 0.42 | - | - | - |
| DRA-BDC | 1.16 | 589 | 2.46 | 0.79 |
Data compiled from multiple research sources. bohrium.comnih.gov
In OPVs, carbazole-based materials can be used as the donor material in the bulk heterojunction active layer, often in combination with a fullerene or non-fullerene acceptor. The favorable hole-transporting properties of carbazole derivatives facilitate the extraction of holes to the anode. The incorporation of carbazole units into polymers for OPV applications has also been an active area of research. leapchem.com
Design of Thermally Activated Delayed Fluorescence (TADF) Materials
The design of efficient Thermally Activated Delayed Fluorescence (TADF) materials is crucial for the advancement of Organic Light-Emitting Diodes (OLEDs). TADF emitters enable the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. A key requirement for efficient TADF is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST), which facilitates reverse intersystem crossing (RISC) from the T1 to the S1 state.
Derivatives of butyl-carbazole are utilized as electron-donating units in donor-acceptor (D-A) type TADF molecules. The butyl group enhances solubility and can influence molecular packing, while the carbazole core provides strong electron-donating capabilities. By strategically combining butyl-carbazole donors with various electron-accepting units, researchers can manipulate the intramolecular charge transfer (ICT) character of the molecule. This tuning of the spatial overlap between the highest occupied molecular orbital (HOMO), typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, is essential for minimizing ΔE_ST.
For instance, a carbazole-based fluorescent probe, YCN, was synthesized by attaching 4-acetonitrile pyridine (B92270) to 3-phenylaldehyde butylcarbazole. nih.gov This molecule exhibits a large Stokes shift and aggregation-induced emission (AIE) characteristics, properties that are highly desirable in emissive materials. nih.gov In another study, pyrimidine-based TADF emitters were developed where the pyrimidine (B1678525) ring acts as the acceptor. The introduction of electron-withdrawing groups like CN, SCH3, and SO2CH3 to the pyrimidine core was shown to lower the ΔE_ST for efficient TADF. beilstein-journals.org While this study used tert-butyl carbazole, the principles apply to n-butyl derivatives as well. The modification allows for enhanced emission yields and pronounced TADF activity. beilstein-journals.org
Research has also explored linking carbazole donors to acceptor cores like di(pyridinyl)methanone. acs.org The geometry and linkage (meta vs. para) between the donor and acceptor units significantly impact the planarity of the molecule, the ΔE_ST, and the orientation of the emitting dipoles, which in turn affects the out-coupling efficiency of the resulting OLED device. acs.org
| Emitter Base | Acceptor Unit | Key Design Feature | Observed Properties | Reference |
| 3-Phenylaldehyde butylcarbazole | 4-Acetonitrile pyridine | Attachment of acceptor to create a D-A structure | Large Stokes shift (242 nm), Aggregation-Induced Emission (AIE) | nih.gov |
| 9-Butyl-3,6-bis-(phenylethynyl)-9H-carbazole | Phenylacetylene | Sonogashira cross-coupling to create an extended π-system | Intense fluorescence in solution | frontiersin.org |
| 3-Bromo-9-butyl-9H-carbazole | Copper cyanide | Nucleophilic substitution to introduce a cyano group | Resulting 3-cyano-9-butyl-9H-carbazole used as a fluorescent probe for metal cations | rsc.org |
Functional Polymers and Advanced Materials Utilizing this compound Units
The incorporation of this compound and its derivatives into polymer backbones leads to the creation of functional materials with tailored optoelectronic and physical properties for a range of applications.
Polymer Incorporation and Modulation of Material Properties
The structural adaptability of the carbazole unit makes it an excellent candidate for integration into polymers. researchgate.net The butyl group specifically enhances the solubility of these polymers in common organic solvents, which is a significant advantage for solution-based processing techniques. researchgate.net This improved processability does not come at the cost of thermal stability; carbazole-containing polymers are known for their high thermal resistance. researchgate.netresearchgate.net
Researchers have successfully synthesized novel functional polyacetylenes that feature a butyl-carbazole group as a pendant. Two such polymers, poly{3-[(4-ethynylstyryl)-N-butyl] carbazole} (P1) and poly{3-[4-(prop-2-ynyloxy)phenyl-N-butyl]carbazole} (P2), were prepared and found to be readily soluble in solvents like chloroform (B151607) and THF. researchgate.net Characterization of these polymers revealed high thermal stability and effective hole-injection properties, making them suitable for electronic applications. researchgate.net
Another advanced architecture involves dendritic conjugated polymers. A blue-emitting dendritic polymer, poly[(9,9-dioctyl)-2,7-fluorene-co-4,4',4”-triphenylamine-co-9-(4-(9H-carbazol-9-yl)butyl)-3,6-carbazole] (P), was synthesized via a Suzuki coupling reaction. nih.govtandfonline.com This complex structure combines multiple functional units to achieve specific sensing capabilities while maintaining good solubility and thermal properties. nih.govtandfonline.com
| Polymer Name/Type | Monomer Unit(s) | Key Properties | Potential Application | Reference |
| Poly{3-[(4-ethynylstyryl)-N-butyl] carbazole} (P1) | 3-[(4-ethynylstyryl)-N-butyl] carbazole | Soluble in common organic solvents, high thermal stability, good hole-injection | Electronic devices | researchgate.net |
| Poly{3-[4-(prop-2-ynyloxy)phenyl-N-butyl]carbazole} (P2) | 3-[4-(prop-2-ynyloxy)phenyl-N-butyl]carbazole | Soluble in common organic solvents, high thermal stability, good hole-injection | Electronic devices | researchgate.net |
| Dendritic Conjugated Polymer (P) | 9-(4-(9H-carbazol-9-yl)butyl)-3,6-dibromo-9H-carbazole and other co-monomers | Blue emission, good thermal stability, selective ion sensing | Fluorescent probes | nih.govtandfonline.com |
Research on Photoactive and Optically Switching Devices
The favorable electronic properties of polymers incorporating butyl-carbazole units, such as their high hole-transporting ability, make them prime candidates for use in photoactive devices. researchgate.netresearchgate.net Carbazole derivatives are widely employed as building blocks for materials used in OLEDs and optical switching devices. indiafinechemicals.combeilstein-journals.orgbeilstein-journals.org
While much of the device-specific research has focused on the more common tert-butyl substituted carbazoles for achieving high glass-transition temperatures and preventing aggregation, the fundamental photoactive nature of the carbazole core is retained with the n-butyl group. ossila.com The development of soluble butyl-carbazole-based polymers opens avenues for their use in large-area, flexible electronic devices. ub.edu
Chemosensing and Fluorescent Probe Technologies
The inherent fluorescence of the carbazole scaffold can be harnessed to design sensitive and selective chemosensors and fluorescent probes. mdpi.com By attaching specific receptor units to the butyl-carbazole platform, scientists can create molecules that exhibit a change in their fluorescence (e.g., quenching or enhancement) or a colorimetric response upon binding to a target analyte.
Development of Fluorescent Probes for Biological Research Applications
Fluorescent probes are invaluable tools for visualizing and quantifying biological molecules and processes in living systems. researchgate.net Butyl-carbazole derivatives have been successfully developed for bioimaging applications due to their good cell permeability and strong fluorescence. researchgate.net
A notable example is a fluorescent probe synthesized from 3-phenylaldehyde butylcarbazole for the detection of peroxynitrite (ONOO⁻), a reactive oxygen species implicated in various pathologies. nih.gov The probe, YCN, is designed to react specifically with ONOO⁻, causing the C=C bond to break and inhibiting the ICT effect. This results in a visible color change from pale yellow to colorless and a distinct fluorescence shift from bright orange-yellow to bright yellow-green, allowing for naked-eye detection. nih.gov Crucially, imaging experiments in HeLa cells confirmed that the probe can be used to detect intracellular ONOO⁻, highlighting its potential in biological research. nih.gov
Another probe, CPA, based on a 3-(9-butyl-9H-carbazol-3-yl)acrylonitrile structure, was developed for detecting copper ions (Cu²⁺). researchgate.net This probe demonstrated excellent cell permeability and was used to monitor exogenous Cu²⁺ ions in Hela cells, functioning as an "on-off" fluorescent switch. researchgate.net
| Probe Name | Base Compound | Target Analyte | Sensing Mechanism | Application | Reference |
| YCN | 3-Phenylaldehyde butylcarbazole | Peroxynitrite (ONOO⁻) | Oxidation of C=C bond inhibits ICT, causing a colorimetric and fluorescent shift | Detection of ONOO⁻ in HeLa cells | nih.gov |
| CPA | 3-(9-Butyl-9H-carbazol-3-yl)acrylonitrile | Copper (II) ions (Cu²⁺) | Fluorescence quenching upon binding with Cu²⁺ | Monitoring exogenous Cu²⁺ in HeLa cells | researchgate.net |
Design of Chemodosimeters for Specific Analyte Detection (e.g., Metal Ions)
Chemodosimeters are a class of chemosensors that undergo an irreversible chemical reaction with a specific analyte, leading to a detectable signal. This approach often provides high selectivity and a clear, unambiguous response. Butyl-carbazole derivatives have been employed to create effective chemodosimeters for environmentally and biologically important analytes, particularly heavy metal ions. researchgate.net
A dual-function chemosensor based on a 3-aldehyde-6-naphthalene-N-butyl carbazole derivative was designed to selectively detect cobalt (Co²⁺) and copper (Cu²⁺) ions in different solvent systems. researchgate.netresearchgate.net In a DMSO/H₂O mixture, the sensor enabled the "naked eye" recognition of Co²⁺ through a color change from colorless to pale yellow. In acetonitrile, the addition of Cu²⁺ induced a nearly 10-fold increase in fluorescence emission. researchgate.net
The previously mentioned probe CPA also functions as a chemodosimeter for Cu²⁺. It exhibits high selectivity, with other common metal ions causing no significant response. The binding of Cu²⁺ leads to a dramatic quenching of the probe's fluorescence and a color change from yellow-green to colorless, which can be observed by the naked eye. researchgate.net This was further demonstrated by creating test strips that could be used for the on-site detection of Cu²⁺ in water samples. researchgate.net Furthermore, a dendritic conjugated polymer incorporating 9-(4-(9H-carbazol-9-yl)butyl)-3,6-carbazole was developed as a dual-channel optical probe for iodide (I⁻) and mercury (Hg²⁺) ions, showcasing the versatility of these polymer systems in sensor design. nih.govtandfonline.com
Exploration of Biological Activity Mechanisms of 3 Butyl 9h Carbazole Derivatives Academic Focus
Structure-Activity Relationship (SAR) Studies in the Context of Biological Interactions
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For carbazole (B46965) derivatives, including those with a 3-butyl substitution, SAR studies have revealed that the nature and position of substituents on the carbazole nucleus profoundly impact their biological activities. echemcom.comsamipubco.com
The lipophilic butyl group at the 3-position is a key modification that can enhance the compound's ability to permeate cell membranes, a critical step for interacting with intracellular targets. Research on various carbazole derivatives has demonstrated that the length of the alkyl chain can influence cytotoxicity against cancer cell lines. Furthermore, the introduction of other functional groups onto the carbazole skeleton, in conjunction with the 3-butyl group, can modulate activity. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the carbazole ring system, thereby affecting its binding affinity to biological macromolecules.
Investigation of Antimicrobial Mechanisms (e.g., against Bacterial and Fungal Strains)
Carbazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govsrce.hr The mechanisms underlying these activities are multifaceted. One proposed mechanism involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the butyl group can facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. lmaleidykla.ltmdpi.com
Another significant mechanism is the interaction with bacterial DNA. Carbazole derivatives can bind to bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair, through non-covalent interactions. samipubco.comlmaleidykla.lt This inhibition of DNA gyrase ultimately halts bacterial proliferation. The planar carbazole ring system is well-suited for intercalation between DNA base pairs, a common mode of action for many antimicrobial and anticancer agents.
Furthermore, some carbazole derivatives have been shown to inhibit specific enzymatic processes within microbial cells. lmaleidykla.lt The exact enzymes targeted can vary depending on the specific derivative and the microbial strain. For instance, some derivatives have shown potent activity against Bacillus subtilis and Escherichia coli. lmaleidykla.lt The introduction of different functional groups alongside the 3-butyl substituent can fine-tune the antimicrobial spectrum and potency.
Analysis of Antioxidant Activity and Underlying Molecular Mechanisms
The mechanism of antioxidant action typically involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it. The resulting carbazolyl radical is relatively stable due to the delocalization of the unpaired electron over the aromatic system. The presence of the butyl group at the 3-position can influence the electronic environment of the carbazole ring and, consequently, its radical scavenging ability.
Studies have employed various assays to evaluate the antioxidant potential of carbazole derivatives, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. lmaleidykla.ltcore.ac.uk While some synthesized carbazole derivatives have demonstrated weak antioxidant activity in certain assays, others, particularly those with specific substitutions, have shown promising results. lmaleidykla.ltkoreascience.kr For instance, hybrid molecules incorporating the carbazole scaffold have exhibited high radical scavenging activities. symbiosisonlinepublishing.com
Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)
The antiproliferative activity of carbazole derivatives against various cancer cell lines is a major area of research. researchgate.netresearchgate.net The 3-butyl-9H-carbazole scaffold serves as a foundational structure for the development of potent anticancer agents. These compounds can exert their effects through multiple mechanisms, leading to the inhibition of cancer cell growth and the induction of cell death.
Elucidation of Cell Cycle Modulation Mechanisms
A common mechanism of action for many anticancer drugs is the disruption of the cell cycle, the process by which cells replicate. Carbazole derivatives have been shown to induce cell cycle arrest at different phases, such as the G1/S or G2/M phase, preventing cancer cells from progressing through division. researchgate.netnih.gov This arrest provides time for DNA repair mechanisms to act or, if the damage is too severe, for the cell to undergo programmed cell death (apoptosis). The specific phase of cell cycle arrest can depend on the particular derivative and the cancer cell line being studied. For example, some carbazole derivatives have been observed to cause cell cycle arrest at the G1 phase in HT-29 cell lines. researchgate.net
Understanding Apoptosis Induction Pathways
Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. Many carbazole derivatives are potent inducers of apoptosis in cancer cells. nih.govresearchgate.net They can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, which are the executioners of apoptosis. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, which also leads to caspase activation. Studies have shown that some carbazole derivatives can activate caspases, leading to programmed cell death in cancer cells.
Studies on DNA Interaction and Induced Damage
The interaction with DNA is a key mechanism for the anticancer activity of many carbazole compounds. researchgate.net The planar structure of the carbazole ring allows it to intercalate between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.
Furthermore, some carbazole derivatives can inhibit topoisomerases, enzymes that are critical for managing the topological state of DNA during replication and transcription. researchgate.netnih.gov By inhibiting these enzymes, the compounds can cause DNA strand breaks and trigger a DNA damage response, which can lead to apoptosis. The ability of this compound derivatives to interact with and damage DNA is a significant contributor to their antiproliferative effects.
Neuroprotective and Anti-Alzheimer Potential: Mechanistic Insights into Cholinesterase and Aβ Aggregation Inhibition
Derivatives of the carbazole scaffold have shown promise in the context of neurodegenerative diseases like Alzheimer's disease (AD). echemcom.com The neuroprotective effects of these compounds are often attributed to a multi-target approach, addressing several pathological factors of the disease. mdpi.com
One of the primary mechanisms investigated is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.org Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in symptomatic treatment of AD. Carbazole derivatives have been designed to interact with the active sites of these enzymes. researchgate.net
Another critical mechanism is the inhibition of amyloid-beta (Aβ) peptide aggregation. mdpi.com The accumulation of Aβ plaques is a hallmark of AD, and compounds that can interfere with this process are of significant interest. Carbazole-based compounds have been shown to inhibit both self-induced and AChE-induced Aβ aggregation. researchgate.netnih.gov Some derivatives achieve this through interactions with the peripheral anionic site (PAS) of AChE, which is implicated in the assembly of amyloid fibrils. acs.org The planar carbazole structure is thought to interact with the amyloid peptides, preventing their assembly into neurotoxic oligomers and fibrils.
Furthermore, some carbazole derivatives exhibit neuroprotective effects by mitigating oxidative stress, a condition implicated in neuronal damage in AD. researchgate.net They can act as radical scavengers and protect neurons from oxidative damage. researchgate.net The design of hybrid molecules, combining the carbazole scaffold with other pharmacophores like tacrine (B349632) or ferulic acid, has yielded multi-target-directed ligands (MTDLs) that simultaneously address cholinesterase inhibition, Aβ aggregation, and oxidative stress. researchgate.netscholaris.ca
Table 1: Investigated Mechanisms of Carbazole Derivatives in Neuroprotection
| Mechanism of Action | Target | Effect |
|---|---|---|
| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Increased acetylcholine levels. acs.org |
| Aβ Aggregation Inhibition | Amyloid-beta (Aβ) peptides | Prevention of neurotoxic plaque formation. mdpi.com |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Reduction of oxidative stress and neuronal damage. researchgate.net |
Anti-inflammatory and Enzyme Inhibition Studies
Carbazole derivatives have demonstrated significant anti-inflammatory properties. echemcom.com The mechanism behind this activity often involves the modulation of key inflammatory pathways. For instance, certain carbazole derivatives have been found to inhibit the Myd88/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines. medchemexpress.com
Inhibition of specific enzymes involved in the inflammatory cascade is another key mechanism. Carbazomycins A and B, which are carbazole-based compounds, have been shown to inhibit 5-lipoxygenase, an enzyme that produces leukotrienes, which are inflammatory mediators. echemcom.comsamipubco.com Carprofen (B1668582), a well-known nonsteroidal anti-inflammatory drug (NSAID), is itself a carbazole derivative, highlighting the inherent anti-inflammatory potential of this scaffold. nih.gov Research on carprofen analogues has aimed to develop new anti-inflammatory agents. nih.gov
The anti-inflammatory effects of some natural carbazole alkaloids have been evaluated in vitro, confirming their ability to suppress inflammatory responses in macrophage cell lines. echemcom.com These findings suggest that the carbazole structure can serve as a template for the development of new anti-inflammatory drugs. echemcom.com
Table 2: Anti-inflammatory Mechanisms of Carbazole Derivatives
| Mechanism | Target Enzyme/Pathway | Outcome |
|---|---|---|
| Pathway Inhibition | Myd88/NF-κB | Reduced pro-inflammatory cytokine release. medchemexpress.com |
| Enzyme Inhibition | 5-Lipoxygenase | Decreased production of leukotrienes. echemcom.comsamipubco.com |
| General Anti-inflammatory | Macrophage RAW 264.7 cells | Suppression of inflammatory responses. echemcom.com |
Role as a Scaffold for Investigational Drug Delivery Systems (Mechanistic Basis)
The rigid and planar structure of the carbazole moiety, combined with its chemical stability and functionalization potential, makes it an attractive scaffold for the development of drug delivery systems. mdpi.com The electron-rich nature of the carbazole ring system allows for extensive electron delocalization, which can be harnessed for various applications in materials science, including drug delivery. mdpi.com
Carbazole derivatives can be incorporated into nanocarriers, such as polymers and nanoparticles, to improve the delivery of therapeutic agents. The carbazole unit can act as a structural component, providing stability and controlling the release of the encapsulated drug. Its ability to be easily functionalized allows for the attachment of targeting ligands or other moieties to enhance the specificity and efficacy of the drug delivery system. mdpi.com
The inherent biological activities of the carbazole scaffold itself can be a synergistic advantage. echemcom.com A drug delivery system built around a carbazole core could potentially offer both a carrier function and intrinsic therapeutic effects, such as anti-inflammatory or antimicrobial properties. echemcom.comnih.gov The development of carbazole-based conducting polymers and optoelectronic materials also opens up possibilities for stimuli-responsive drug delivery systems, where drug release can be triggered by external signals like light or an electric field. mdpi.com
Research into Antiviral Activity Mechanisms (e.g., Anti-HIV)
Carbazole derivatives have been investigated for their antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). mdpi.com The proposed mechanisms of action are often multifaceted, targeting different stages of the viral replication cycle. mdpi.com
For some chloro-1,4-dimethyl-9H-carbazole derivatives, studies have shown moderate antiviral activity. mdpi.comnih.gov The position of the chlorine atom on the carbazole ring appears to be crucial for this activity, with substitution at position 7 being more effective than at position 8. mdpi.comnih.gov Furthermore, the presence of an electron-withdrawing group, such as a nitro group, can enhance the anti-HIV activity. mdpi.comnih.gov These findings suggest that the antiviral mechanism may involve specific interactions with viral proteins or enzymes, where the electronic properties and spatial arrangement of substituents on the carbazole scaffold play a key role.
While the precise molecular targets are not always fully elucidated, it is believed that these compounds can inhibit various stages of the HIV life cycle. mdpi.com The planar aromatic structure of the carbazole ring could potentially intercalate with viral genetic material or interact with key viral enzymes, disrupting their function. Further research is needed to pinpoint the exact mechanisms and to optimize the carbazole scaffold for improved antiviral potency and selectivity. mdpi.com
Future Perspectives and Emerging Research Directions for 3 Butyl 9h Carbazole
Development of Novel Synthetic Methodologies for Precise Molecular Control
The future development of 3-butyl-9H-carbazole applications is intrinsically linked to the advancement of synthetic strategies that allow for precise control over its molecular architecture. While traditional methods like Friedel-Crafts alkylation and electrophilic substitution have been employed, research is moving towards more sophisticated and regioselective techniques. primescholars.com
Novel approaches are being explored to overcome the limitations of conventional methods, which can often result in a mixture of isomers. Advanced catalytic systems, including palladium- and copper-based catalysts, are enabling highly specific cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. primescholars.comtandfonline.com These methods allow for the precise introduction of the butyl group at the 3-position and facilitate further functionalization at other specific sites (e.g., C-6 and N-9) of the carbazole (B46965) core. bohrium.com
Furthermore, innovative cyclization techniques are being developed. For instance, methods using biphenyls with specific azide (B81097) or nitro groups as intermediates allow for the construction of the carbazole ring system with pre-defined substitution patterns. tandfonline.com The use of Lewis acids like scandium(III) triflate has also been shown to efficiently catalyze the synthesis of functionalized carbazoles. rsc.org Another promising area is the use of ultrasound-assisted reactions, such as the Rap–Stoermer reaction, which can provide facile access to complex carbazole derivatives in shorter reaction times and with good yields. beilstein-journals.org These advanced synthetic tools are crucial for creating a diverse library of this compound derivatives, each tailored for a specific application.
Advanced Material Design with Tailored Electronic and Optical Properties
The carbazole moiety is renowned for its excellent hole-transporting properties, high thermal stability, and intense luminescence, making it a cornerstone for organic electronics. beilstein-journals.org The introduction of a butyl group at the 3-position provides a means to fine-tune these characteristics. The alkyl group enhances solubility and can influence the molecular packing in the solid state, which is critical for device performance. ontosight.ai
A significant area of emerging research is the design of materials for Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). rsc.org In these systems, carbazole derivatives often serve as the electron-donating component in a donor-acceptor (D-A) molecular architecture. rsc.orgacs.org By strategically combining this compound (or its bulkier analogue, 3,6-di-tert-butyl-9H-carbazole) with various electron-accepting units, researchers can precisely control the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaip.org This tuning is essential for achieving a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient TADF. rsc.orgresearchgate.net The goal is to develop highly efficient and stable deep-blue emitters, which remain a significant challenge in OLED technology. aip.orgbohrium.com
The table below summarizes the properties of representative advanced materials incorporating substituted carbazole units, illustrating the tailorability of their electronic and optical characteristics.
| Compound Type | Key Feature | Application | Reference |
| Triazine-carbazole derivatives | Twisted intramolecular charge transfer (TICT) framework for small ΔEST | Blue TADF OLEDs | rsc.org |
| Carbazole-benzonitrile derivatives | Modified carbazole donors to enhance reverse intersystem crossing (kRISC) | Blue TADF OLEDs | aip.org |
| Carbazole/Sulfone based materials | Bipolar characteristics for balanced charge transport | TADF emitters | researchgate.net |
| Multiple Resonance (MR) TADF emitters with silyl (B83357) units and carbazole donors | Non-planar units to reduce intermolecular interactions | Green TADF OLEDs | the-innovation.org |
Deeper Mechanistic Understanding of Biological Interactions and Therapeutic Potential
Carbazole and its derivatives have long been recognized for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. mdpi.comnih.govresearchgate.net The future in this domain lies in moving beyond phenomenological observations to a deeper, mechanistic understanding of how compounds like this compound interact with biological systems at the molecular level.
The lipophilic nature of the butyl group can enhance the ability of the carbazole scaffold to permeate cell membranes, potentially increasing its bioavailability and interaction with intracellular targets. Research indicates that the position of substituents on the carbazole ring is critical for bioactivity, with modifications at the C-3 and C-6 positions often yielding enhanced effects. echemcom.com
Emerging studies are focusing on identifying the specific molecular pathways modulated by these compounds. For example, various carbazole derivatives have been shown to exert their anticancer effects by targeting crucial cell signaling pathways like JAK/STAT and p53, or by inhibiting enzymes essential for DNA replication, such as topoisomerases. mdpi.comresearchgate.netresearchgate.nettandfonline.com In the context of neurodegenerative diseases, carbazoles are being investigated for their ability to inhibit enzymes like acetylcholinesterase, reduce oxidative stress, and prevent the aggregation of β-amyloid proteins. nih.govresearchgate.net
The table below outlines some of the key biological activities reported for carbazole derivatives and the molecular mechanisms believed to be involved.
| Biological Activity | Proposed Molecular Mechanism/Pathway | Reference(s) |
| Anticancer | Inhibition of JAK/STAT pathway, reactivation of p53, Topoisomerase II inhibition | mdpi.comresearchgate.nettandfonline.com |
| Anti-inflammatory | Inhibition of p38 mitogen-activated protein kinase (MAPK) signaling | researchgate.net |
| Neuroprotection | Anti-apoptotic, antioxidative, and mitochondrial protective mechanisms | nih.gov |
| Antidiabetic | Translocation of GLUT4, modification of AKT signaling pathway | researchgate.netresearchgate.net |
| Antibacterial/Antifungal | Inhibition of specific enzymatic mechanisms, increased membrane permeability | echemcom.comresearchgate.net |
Future research will likely employ advanced techniques such as proteomics, transcriptomics, and computational modeling to precisely map the interactions of this compound with its biological targets, paving the way for the rational design of more potent and selective therapeutic agents.
Integration of this compound into Multifunctional Hybrid Systems
A particularly exciting frontier is the integration of this compound into multifunctional hybrid systems, where its unique electronic properties are combined with those of other organic or inorganic materials. This synergy enables the creation of novel devices with enhanced performance and new functionalities.
In the field of photovoltaics, carbazole derivatives are being incorporated into organic-inorganic hybrid solar cells, most notably perovskite solar cells (PSCs). researchgate.netrsc.org Here, they are used in hole-transporting layers (HTLs) or as self-assembled monolayers (SAMs) at the interface between the perovskite and the electrode. researchgate.netchemblink.comacs.org For example, compounds like [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) can form a dense monolayer that improves the energy band alignment, passivates defects, and enhances charge extraction, leading to significant improvements in power conversion efficiency and stability. researchgate.netacs.orgresearchgate.net
Another area of application is in the development of advanced sensors. By combining the carbazole unit with other functional moieties, hybrid materials can be designed for the sensitive detection of specific analytes. For instance, carbazole-pyrimidine derivatives have been shown to function as luminescent oxygen sensors, where the presence of oxygen quenches the material's delayed fluorescence. nih.govscienceopen.com Similarly, inorganic-organic hybrid polyoxometalates incorporating a carbazole-based ligand have been successfully employed as electrochemical sensors for detecting bromate. rsc.org These hybrid systems leverage the carbazole's role as a stable, photoactive, and electroactive scaffold, which can be anchored to or blended with other components to create sophisticated, functional materials. chemblink.commdpi.com
Q & A
Q. What are the standard synthetic routes for 3-butyl-9H-carbazole, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of carbazole using 1-bromobutane or 1,4-dibromobutane under phase-transfer catalysis. For example, a modified method involves reacting carbazole with 1,4-dibromobutane in toluene using tetrabutylammonium bromide (TBAB) as a catalyst at 45°C for 3–6 hours, achieving yields >85% after recrystallization . Key parameters include temperature (45–80°C), solvent polarity (toluene/acetonitrile), and catalyst loading (5–10 mol% TBAB). Optimization requires balancing reaction time and byproduct formation, particularly from over-alkylation.
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
Common methods include:
- Recrystallization : Ethanol or ethanol/water mixtures are used to remove unreacted dibromobutane and catalysts .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:6 ratio) effectively separates mono- and di-alkylated byproducts .
- Aqueous workup : Washing with brine removes ionic impurities, while drying over Na₂SO₄ ensures solvent-free isolation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on:
- ¹H/¹³C NMR : Distinct signals for the butyl chain (δ 0.8–1.6 ppm for CH₂/CH₃) and carbazole aromatic protons (δ 7.2–8.3 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, confirming regioselectivity (e.g., N-alkylation vs. C-alkylation) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 238.144) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of alkylation at the carbazole N-position?
Alkylation favors the N-position due to the lone pair on the carbazole nitrogen, which nucleophilically attacks the electrophilic carbon of 1-bromobutane. Computational studies (e.g., DFT) show lower activation energy for N-alkylation compared to C-alkylation, attributed to resonance stabilization of the transition state . Competing pathways, such as C3/C6 alkylation, are suppressed by steric hindrance from the butyl group .
Q. How do electronic properties of this compound influence its performance in optoelectronic applications?
The butyl group enhances solubility in organic solvents (critical for thin-film fabrication), while the carbazole core provides a rigid π-conjugated system for charge transport. Cyclic voltammetry reveals a HOMO level of −5.4 eV, suitable for hole-transport layers in OLEDs. However, alkyl chain length impacts crystallinity; longer chains (e.g., hexyl) reduce charge mobility compared to butyl derivatives .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Discrepancies in NMR shifts or melting points often arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters physical properties .
- Solvent effects : Polar solvents (DMSO) induce shifts in aromatic protons due to hydrogen bonding .
- Trace impurities : Residual catalysts (e.g., TBAB) can broaden NMR signals; rigorous purification is essential .
Q. How can computational methods predict the stability of this compound under varying thermal/oxidative conditions?
Molecular dynamics simulations (e.g., Gaussian or VASP) model degradation pathways:
- Thermal decomposition : The butyl chain undergoes β-hydride elimination above 200°C, forming carbazole and 1-butene .
- Oxidative stability : DFT calculations show that electron-withdrawing groups (e.g., bromine) at C3 increase resistance to oxidation by raising the LUMO level .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
